PARP7/HDACs-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PARP7/HDACs-IN-1 is a dual-target inhibitor that targets both poly (ADP-ribose) polymerase 7 (PARP7) and histone deacetylases (HDACs). This compound has shown significant potential in cancer therapy due to its ability to inhibit multiple pathways involved in tumor growth and immune response .
准备方法
The synthesis of PARP7/HDACs-IN-1 involves several steps, including molecular docking analysis and the use of rigid constraint strategies. Industrial production methods are still under development, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
PARP7/HDACs-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or reduced biological activity .
科学研究应用
PARP7/HDACs-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new therapeutic agents . In biology, it helps in understanding the role of PARP7 and HDACs in cellular processes such as DNA repair and gene expression . In medicine, it is being investigated for its potential to treat various cancers by restoring type I interferon signaling responses and enhancing immune response . Industrial applications are still in the exploratory phase, but the compound shows promise in the development of new cancer therapies .
作用机制
The mechanism of action of PARP7/HDACs-IN-1 involves the inhibition of both PARP7 and HDACs. PARP7 is involved in the regulation of type I interferon signaling, and its inhibition can restore immune responses in tumor cells . HDACs are involved in the regulation of gene expression through histone modification, and their inhibition can lead to the reactivation of tumor suppressor genes . The dual inhibition of these targets results in enhanced anti-tumor activity and improved immune response .
相似化合物的比较
PARP7/HDACs-IN-1 is unique due to its dual-target inhibition, which sets it apart from other compounds that target only one of these pathways. Similar compounds include RBN-2397, a PARP7 inhibitor, and various HDAC inhibitors like vorinostat . these compounds do not offer the combined benefits of targeting both PARP7 and HDACs, making this compound a promising candidate for cancer therapy .
属性
分子式 |
C29H33F3N8O6 |
---|---|
分子量 |
646.6 g/mol |
IUPAC 名称 |
(E)-N-hydroxy-3-[4-[[2-[4-[3-[(2S)-2-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]amino]propoxy]propanoyl]piperazin-1-yl]pyrimidin-5-yl]oxymethyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H33F3N8O6/c1-19(36-23-16-35-37-27(43)26(23)29(30,31)32)17-45-13-8-25(42)39-9-11-40(12-10-39)28-33-14-22(15-34-28)46-18-21-4-2-20(3-5-21)6-7-24(41)38-44/h2-7,14-16,19,44H,8-13,17-18H2,1H3,(H,38,41)(H2,36,37,43)/b7-6+/t19-/m0/s1 |
InChI 键 |
BIFMDHUVYGGFCU-GHOSXJJBSA-N |
手性 SMILES |
C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)/C=C/C(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F |
规范 SMILES |
CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)C=CC(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。